Cas no 1179138-52-3 ({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)

{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 1179138-52-3
- (1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine
- EN300-86129
- AKOS005820662
- {1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine
- Z732841022
- 1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine
- CS-0263311
- [1,1'-Biphenyl]-4-methanamine, 2'-methoxy-N,α-dimethyl-
- {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine
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- インチ: 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3
- InChIKey: VUNASJSRFXGKOT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C1C=CC(=CC=1)C(C)NC
計算された属性
- せいみつぶんしりょう: 241.146664230g/mol
- どういたいしつりょう: 241.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.015±0.06 g/cm3(Predicted)
- ふってん: 328.6±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.58±0.10(Predicted)
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86129-1g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 1g |
$884.0 | 2023-09-02 | |
Enamine | EN300-86129-10.0g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 10.0g |
$3807.0 | 2024-05-21 | |
TRC | M227120-50mg |
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 50mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-86129-5.0g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 5.0g |
$2566.0 | 2024-05-21 | |
Enamine | EN300-86129-5g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 5g |
$2566.0 | 2023-09-02 | |
Aaron | AR019QGD-500mg |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 500mg |
$976.00 | 2025-02-10 | |
1PlusChem | 1P019Q81-10g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 10g |
$4768.00 | 2023-12-26 | |
A2B Chem LLC | AV32705-5g |
(1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine |
1179138-52-3 | 95% | 5g |
$2737.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-500mg |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 500mg |
¥18651.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-1g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 1g |
¥19094.00 | 2024-08-09 |
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amineに関する追加情報
Chemical Profile of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine and CAS No. 1179138-52-3
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine} is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1179138-52-3, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal chemistry. The presence of a phenethylamine core structure, combined with a methoxy group and a methylamine substituent, suggests a high degree of molecular complexity that may contribute to its interaction with various biological targets.
The structural framework of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine consists of multiple aromatic and aliphatic components, which are strategically positioned to potentially influence its pharmacokinetic and pharmacodynamic profiles. The phenyl ring at the 4-position, linked to another phenyl ring through an ethyl bridge, creates a bulky side chain that could enhance binding affinity to specific receptors or enzymes. Additionally, the methoxy group at the 2-position of the second phenyl ring introduces a polar moiety that may improve solubility and metabolic stability.
In recent years, there has been growing interest in exploring the therapeutic potential of phenethylamine derivatives due to their reported interactions with neurotransmitter systems. Studies have indicated that compounds with similar structural motifs may exhibit effects on monoamine pathways, which are implicated in various neurological disorders. {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine has been investigated for its potential role in modulating these pathways, although further research is necessary to fully elucidate its mechanisms of action.
The synthesis of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. These methods not only enhance yield but also minimize the formation of undesired byproducts, ensuring a high-quality final product suitable for downstream applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine with greater accuracy. Molecular docking studies have been conducted using refined computational models to identify potential binding interactions with target proteins. These virtual screening approaches have helped prioritize compounds for experimental validation, streamlining the drug discovery process.
The pharmacological evaluation of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine has revealed intriguing properties that warrant further investigation. Preclinical studies suggest that this compound may possess anxiolytic and antidepressant-like effects, making it a candidate for treating mood disorders. Additionally, its structural features hint at potential applications in neuroprotection against oxidative stress-induced damage, which is relevant in conditions such as Alzheimer's disease and Parkinson's disease.
From a chemical biology perspective, {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine serves as a valuable scaffold for developing novel bioactive molecules. By modifying specific functional groups within its structure, researchers can fine-tune its pharmacological profile to achieve desired therapeutic outcomes. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
The industrial relevance of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine extends beyond academic research, as it represents a prototype for high-value specialty chemicals. Its synthesis can be scaled up for production under controlled conditions, making it feasible for commercial applications in pharmaceutical manufacturing. Collaborative efforts between academia and industry are essential to bridge the gap between laboratory discoveries and market-ready products.
Future directions in the study of {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine include exploring its interactions with complex biological systems using cutting-edge techniques such as single-cell analysis and organ-on-a-chip platforms. These innovative approaches will provide deeper insights into how this compound affects cellular processes at multiple levels, ultimately contributing to more effective drug design strategies.
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